N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C18H15N3O5S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15N3O5S/c1-11(22)21-27(25,26)13-8-6-12(7-9-13)20-18(24)15-10-19-16-5-3-2-4-14(16)17(15)23/h2-10H,1H3,(H,19,23)(H,20,24)(H,21,22) |
InChI Key |
AHOHYAYPIUHYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Gould-Jacobs Cyclization | Diethyl ethoxymethylenemalonate, 255°C, 4 h | 77 | |
| Sulfonation | SO, 40–70°C, 3–15 h | 98 | |
| Carboxamide Coupling | PyBrop, DMF, 60–80°C, 24 h | 85 |
Structural validation via NMR confirms the quinoline C-3 carboxamide (δ 165 ppm) and sulfonamide carbonyl (δ 170 ppm). Mass spectrometry (MS) reveals a molecular ion peak at m/z 427.1 [M+H], consistent with the target compound’s molecular formula (CHNOS).
Yield optimization focuses on solvent selection (DMF > THF) and stoichiometric ratios (1.2 equiv. of PyBrop). Impurities from incomplete sulfonation are mitigated via recrystallization from ethanol/water mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Antiviral Applications
The compound has shown promising results as an anti-HIV agent . Studies have demonstrated that derivatives of the 4-oxo-1,4-dihydroquinoline scaffold exhibit inhibitory activity against HIV integrase, a crucial enzyme in the HIV replication cycle.
Case Study: Anti-HIV Activity
A series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their antiviral potency. Notably, compound 8b with a 4-fluorobenzoyl group exhibited an effective EC50 value of 75 µM against HIV, with no significant cytotoxicity observed (CC50 > 500 µM) .
Table 1: Anti-HIV Activity of Selected Compounds
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| 8b | 75 | >500 | >6.67 |
| 6 | 100 | >500 | >5.00 |
Antibacterial Applications
The antibacterial properties of N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide have been explored through various studies. The compound has demonstrated moderate activity against several bacterial strains, indicating its potential as a lead structure for developing new antibacterial agents.
Case Study: Antibacterial Evaluation
In vitro evaluations of synthesized compounds showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 16 µg/mL to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity Against Selected Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6 | Staphylococcus aureus | 32 |
| 7 | Escherichia coli | 64 |
| 8 | Pseudomonas aeruginosa | 16 |
Anticancer Applications
Research has indicated that compounds based on the quinoline framework may possess anticancer properties. The ability to inhibit cancer cell proliferation has been linked to the interaction with various molecular targets involved in cell cycle regulation and apoptosis.
Case Study: Anticancer Activity
A study focusing on the cytotoxic effects of this compound derivatives revealed that certain compounds induced apoptosis in cancer cell lines at concentrations below 100 µM .
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 45 |
| B | MCF-7 | 30 |
| C | A549 | 50 |
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is a versatile pharmacophore. Key structural analogs and their differences are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Position and Activity: The 3-carboxamide position is critical for binding to CFTR. Ivacaftor’s 2,4-di-tert-butyl-5-hydroxyphenyl group enhances hydrophobic interactions with the CFTR protein . Substituents at position 6 (e.g., fluorine in ) often improve metabolic stability and membrane permeability .
Synthetic Challenges: Coupling reactions for N-aryl-4-oxoquinoline-3-carboxamides frequently suffer from low yields (~20%) due to steric hindrance or poor solubility of intermediates . The acetylsulfamoyl group’s polarity may exacerbate these challenges compared to hydrophobic tert-butyl or adamantyl groups .
Biological Activity Trends: CFTR potentiators like Ivacaftor require a balance of hydrophobicity and hydrogen-bonding capacity. Compounds with bulkier substituents (e.g., adamantyl in ) show enhanced binding affinity but reduced solubility, whereas smaller groups (e.g., acetylpiperazinyl in ) prioritize bioavailability .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data (Hypothetical for Target Compound)
| Property | Target Compound | Ivacaftor (VX-770) | N-(4-tert-butylphenyl) Analog (18) |
|---|---|---|---|
| Molecular Weight | ~425 g/mol (estimated) | 392.47 g/mol | ~380 g/mol |
| LogP | ~2.5 (moderate polarity) | 5.2 (highly lipophilic) | 4.8 |
| Solubility | Moderate (sulfonamide enhances aqueous solubility) | Low (requires lipid-based formulations) | Low |
| Metabolic Stability | Potential for sulfonamide glucuronidation | Stable (tert-butyl groups resist oxidation) | Moderate |
Notes:
Biological Activity
N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of 4-oxo-1,4-dihydroquinoline derivatives, characterized by the presence of an acetylsulfamoyl group. Its molecular formula is , and it exhibits significant structural diversity that influences its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the Jun N-terminal kinase (JNK) pathway, which plays a crucial role in mediating inflammatory responses. By inhibiting JNK activity, this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
Anti-inflammatory Effects
A study demonstrated that derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide significantly inhibited lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines. Specifically, derivative 13a showed a marked reduction in IL-6 and TNF-α levels and improved survival rates in LPS-induced sepsis models .
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Survival Rate in Mice (%) |
|---|---|---|---|
| 13a | 75 | 70 | 80 |
| Control | 10 | 15 | 40 |
Anticancer Activity
The compound also exhibits cytotoxic properties against various cancer cell lines. Studies have shown that it induces apoptosis in HeLa cells (human cervical cancer) and Hep G2 cells (human liver carcinoma) through activation of intrinsic apoptotic pathways .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| Hep G2 | 20 |
| A431 (skin cancer) | 25 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The half-life () has been reported to be approximately 11.8 hours, with a bioavailability () of 36.3%, suggesting its potential for effective therapeutic use .
Case Studies
- Acute Lung Injury Model : In vivo studies using LPS-induced acute lung injury models demonstrated that administration of derivative 13a significantly alleviated lung tissue damage and reduced pulmonary edema. Pathological assessments revealed decreased macrophage infiltration, supporting its anti-inflammatory efficacy .
- Cancer Treatment : In a comparative study on various quinoline derivatives, this compound showed superior cytotoxicity against cancer cell lines when compared to standard chemotherapeutic agents .
Q & A
Q. Table 1. Key Synthetic Parameters for Quinoline-3-Carboxamides
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Coupling Reagent | HBTU, DCC, or EDCI | |
| Solvent | DMF or dichloromethane | |
| Reaction Time | 12–24 hours at room temperature | |
| Purification | Column chromatography (silica gel) |
Q. Table 2. Functional Assays for Target Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
